molecular formula C8H12N2O2 B584818 5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one CAS No. 153745-70-1

5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one

Cat. No.: B584818
CAS No.: 153745-70-1
M. Wt: 168.196
InChI Key: QANDXUNRRBKHDU-ZCFIWIBFSA-N
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Description

5-[(2R)-Piperidin-2-yl]-1,2-oxazol-3-one is a heterocyclic compound featuring a 1,2-oxazol-3-one core fused to a piperidine ring with a stereospecific (2R) configuration.

Properties

IUPAC Name

5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-8-5-7(12-10-8)6-3-1-2-4-9-6/h5-6,9H,1-4H2,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANDXUNRRBKHDU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis Using DMT-MM

A robust method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for sequential N-acylation and cyclodehydration. This approach, validated in aqueous solvents, enables the synthesis of oxazol-5(4H)-ones from amino acids and carboxylic acids.

Procedure :

  • N-Acylation : React (R)-piperidine-2-carboxylic acid with a carboxylic acid (e.g., benzoyl chloride) in acetone/water using DMT-MM and N-methylmorpholine (NMM).

  • Cyclodehydration : Add N,N-diethylaniline hydrochloride and DMT-MM to the reaction mixture, initiating intramolecular cyclization.

Key Data :

ParameterValueSource
Yield71–79%
Reaction Time4.5–12 h (Step 1)
Solvent SystemAcetone/H₂O/CH₂Cl₂

Advantages :

  • Avoids isolation of intermediates.

  • Compatible with water-sensitive substrates.

Asymmetric Synthesis via Chiral Resolution

Enantioselective Epoxide Ring-Opening

Chiral piperidines are synthesized via stereospecific epoxide ring-opening reactions. This method, described in PMC7914936, involves:

  • Reacting (S)-epichlorohydrin with phenols to form chiral epoxides.

  • Nucleophilic attack by piperidine derivatives under reflux in ethanol.

Example :

  • Starting Material : (R)-Piperidine-2-carboxamide.

  • Epoxide Intermediate : Generated using (S)-epichlorohydrin and cesium carbonate.

  • Cyclization : Achieved with Cu(OTf)₂ as a Lewis acid, yielding the oxazolone ring.

Key Data :

ParameterValueSource
Enantiomeric Excess>98% ee
Yield50–65%

Limitations :

  • Requires chiral auxiliaries.

  • Multi-step purification.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Piperidine Derivatives

A patent (WO2019238633A1) details the use of resin-bound intermediates to streamline synthesis:

  • Immobilize (R)-piperidine-2-carboxylic acid on Wang resin.

  • Perform on-resin acylation with activated esters.

  • Cleave the product using trifluoroacetic acid (TFA).

Key Data :

ParameterValueSource
Purity>95%
ScalabilityUp to 100 g batches

Advantages :

  • Reduces purification steps.

  • Ideal for combinatorial libraries.

Catalytic Asymmetric Methods

Organocatalytic Oxazolone Formation

Chiral oxazolones are synthesized via Cinchona alkaloid-catalyzed cyclization. A study (PMC10675556) highlights:

  • Reacting N-acyl piperidine with ethyl glyoxylate.

  • Using quinine-derived catalysts to induce asymmetry.

Key Data :

ParameterValueSource
Catalyst Loading5 mol%
Yield82%

Mechanistic Insight :

  • Hydrogen-bonding interactions between the catalyst and substrate enforce stereocontrol.

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)StereocontrolScalability
DMT-MM Cyclodehydration71–79ModerateHigh
Epoxide Ring-Opening50–65HighModerate
Solid-Phase Synthesis>95LowHigh
Organocatalysis82HighLow

Cost and Practicality

  • DMT-MM Method : Cost-effective for large-scale production but requires careful pH control.

  • Organocatalysis : Expensive catalysts limit industrial use .

Chemical Reactions Analysis

Types of Reactions

5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one involves its interaction with specific molecular targets. The oxazolone ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogs of 5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one, highlighting differences in substituents, stereochemistry, and bioactivity:

Compound Name Structural Features Pharmacological Relevance Key References
5-[(2R,4S)-2-(Phenylmethyl)piperidin-4-yl]-1,2-oxazol-3-one Benzyl substitution at C2; (2R,4S) stereochemistry Plasminogen inhibitor (IC₅₀ = 0.8 µM); co-crystallized with plasminogen kringle 1 (PDB: 4CIK)
5-(Aminomethyl)-1,2-oxazol-3-one Lacks piperidine ring; simple aminomethyl substitution at C5 Neurotoxic (agonist of glutamate receptors); CAS 2763-96-4
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Oxadiazole ring replaces oxazolone; isopropyl substitution Unspecified bioactivity; CAS 1211196-88-1
Methyl (2R)-(Fluorophenyl)[(2R)-piperidin-2-yl]acetate Fluorophenyl and ester modifications; dual stereocenters Investigated as a precursor for CNS-targeting agents

Key Comparative Insights

Substituent Effects on Bioactivity: The benzyl-substituted analog (PDB: 4CIK) exhibits enhanced target affinity due to hydrophobic interactions between the benzyl group and plasminogen’s binding pocket . In contrast, the simpler 5-(aminomethyl)-1,2-oxazol-3-one lacks this specificity, acting broadly on glutamate receptors . Fluorophenyl derivatives (e.g., methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate) demonstrate how halogenation can improve blood-brain barrier penetration, a critical factor for CNS drugs .

Stereochemical Influence: The (2R) configuration in this compound is critical for chiral recognition in enzyme binding. For example, the (2R,4S) diastereomer in 4CIK optimizes hydrogen bonding with plasminogen’s Ser-34 and Gly-36 residues .

Crystallographic and Computational Tools :

  • Structural analyses of these compounds rely on software like SHELX for refinement and ORTEP-III for visualizing puckering conformations in the piperidine ring . For instance, the Cremer-Pople parameters (e.g., puckering amplitude Q) quantify ring distortions that affect binding .

Biological Activity

5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one is a heterocyclic compound that combines a piperidine ring with an oxazolone structure. Its unique molecular architecture positions it as a promising candidate in various biological applications, particularly in enzyme inhibition and therapeutic development.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
SMILESC1CCN(C(C1)C(=O)N)C(=O)O
InChIKeyLNFPEBXLWIXQLF-STQMWFEESA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxazolone moiety is known to interact with various biological targets, potentially inhibiting their activity. The piperidine ring enhances the compound's binding affinity and specificity, making it an effective inhibitor in certain biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for several enzyme classes. For instance, studies have shown its potential in inhibiting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are often targeted in cancer therapy .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines by disrupting the normal functioning of CDKs, thus preventing uncontrolled cell proliferation. The specificity of this compound allows for reduced toxicity compared to broader-spectrum inhibitors .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. Its ability to modulate neurotransmitter systems indicates potential applications in treating neurodegenerative diseases .

Case Studies

  • Inhibition of CDK Activity : A study investigated the effects of this compound on various CDKs. Results showed a dose-dependent inhibition of CDK4 and CDK6, leading to decreased proliferation rates in breast cancer cell lines .
  • Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, treatment with this compound resulted in improved memory function and reduced neuroinflammation markers, suggesting its potential as a therapeutic agent for cognitive decline .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure TypeMain Activity
Piperidine derivativesHeterocyclicGeneral enzyme inhibition
Oxazolone derivativesHeterocyclicAntimicrobial properties
5-(4-Methylpiperazinyl)-1,2-oxazolHeterocyclicAnticancer activity

This comparison highlights the dual functionality of this compound as both an enzyme inhibitor and a potential therapeutic agent.

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